(R)-4'-phosphopantothenate(1-)
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Overview
Description
(R)-4'-phosphopantothenate(1-) is an amidoalkyl phosphate. It derives from a (R)-pantothenic acid. It is a conjugate base of a (R)-4'-phosphopantothenic acid. It is a conjugate acid of a (R)-4'-phosphopantothenate(2-).
Scientific Research Applications
Role in Coenzyme A Biosynthesis
(R)-4'-phosphopantothenate plays a significant role in the biosynthesis of coenzyme A (CoA) in bacteria. CoA is essential for numerous metabolic pathways. Phosphopantothenoylcysteine synthetase catalyzes the formation of (R)-4′-phospho-N-pantothenoylcysteine from 4′-phosphopantothenate and L-cysteine, a crucial step in CoA biosynthesis (Strauss et al., 2001). The enzyme's kinetic characteristics and nucleotide specificity have also been studied in detail (Jiangwei Yao et al., 2009).
Molecular Characterization
Molecular studies have identified active-site residues in the bacterial 4'-phosphopantothenoylcysteine synthetase CoaB, providing insights into the enzyme's mechanism and specificity (Kupke, 2004). This includes the identification of residues involved in the enzyme's second half reaction.
Pathway Diversity in Different Organisms
Research on phosphopantothenate has revealed variations in its biosynthetic pathway across different organisms. In archaea, a different pathway from eukaryotic and bacterial ones is utilized for phosphopantothenate biosynthesis. This highlights the complex and dynamic evolution of the CoA pathway in different life domains (L. Thomès et al., 2020).
Application in Medicinal Chemistry
(R)-Aminophosphonates, structurally related to (R)-4'-phosphopantothenate, have applications in medicinal chemistry. These compounds, with the characteristic N C P scaffold, are influential in various physiological and pathological processes, including as enzyme inhibitors (Mucha et al., 2011).
Potential in Drug Synthesis
properties
Product Name |
(R)-4'-phosphopantothenate(1-) |
---|---|
Molecular Formula |
C9H17NO8P- |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/p-1/t7-/m0/s1 |
InChI Key |
XHFVGHPGDLDEQO-ZETCQYMHSA-M |
Isomeric SMILES |
CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)[O-])O |
Canonical SMILES |
CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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